5-HT7 Receptor Binding Affinity: DR4485 versus SB-269970 and JNJ-18038683
DR4485 exhibits high-affinity binding to the 5-HT7 receptor with a pKi of 8.14 (Ki ≈ 7.2 nM) . In direct comparison, the widely used 5-HT7 antagonist SB-269970 shows higher affinity with a reported pKi of 8.9 (Ki ≈ 1.26 nM) for human 5-HT7(a) receptors [1], while JNJ-18038683 displays a comparable pKi of 8.20 (Ki ≈ 6.3 nM) for human 5-HT7 in HEK293 cells [2]. This affinity differential of approximately 5.7-fold between DR4485 and SB-269970 is substantial and directly impacts the effective concentration ranges required for receptor occupancy in experimental systems.
| Evidence Dimension | 5-HT7 receptor binding affinity (pKi / Ki) |
|---|---|
| Target Compound Data | pKi = 8.14 (Ki ≈ 7.2 nM) |
| Comparator Or Baseline | SB-269970: pKi = 8.9 (Ki ≈ 1.26 nM); JNJ-18038683: pKi = 8.20 (Ki ≈ 6.3 nM) |
| Quantified Difference | SB-269970 shows ~5.7-fold higher affinity than DR4485; DR4485 and JNJ-18038683 exhibit comparable affinity |
| Conditions | Radioligand binding assays using human recombinant 5-HT7 receptors; [³H]-5-CT as radioligand |
Why This Matters
Affinity differences dictate experimental concentration ranges and receptor occupancy calculations, with higher-affinity comparators requiring lower concentrations to achieve equivalent target engagement, which may be either advantageous or disadvantageous depending on experimental design requirements.
- [1] Hagan JJ, Price GW, Jeffrey P, Deeks NJ, Stean T, Piper D, et al. Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist. Br J Pharmacol. 2000;130(3):539-548. View Source
- [2] Probes & Drugs Portal. JNJ-18038683: 5-HT7 receptor antagonist with pKi of 8.20 for human 5-HT7 in HEK293 cells. Accessed 2026. View Source
